N-(4-((4-Nitrophenyl)thio)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide is an organic compound with the molecular formula C19H14N2O3S and a molecular weight of 350.399 g/mol . This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a nitrophenylthio group. It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
Vorbereitungsmethoden
The synthesis of N-(4-((4-Nitrophenyl)thio)phenyl)benzamide typically involves the reaction of 4-nitrothiophenol with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of N-(4-((4-Nitrophenyl)thio)phenyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(4-((4-Nitrophenyl)thio)phenyl)benzamide can be compared with other similar compounds, such as:
- N-(2-(Benzoylamino)-4-nitrophenyl)benzamide
- 4-tert-Butyl-N-(4-nitrophenyl)benzamide
- N-(4-(Benzoylamino)-3-nitrophenyl)benzamide
- 4-Methoxy-N-(4-nitrophenyl)benzamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C19H14N2O3S |
---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
InChI |
InChI=1S/C19H14N2O3S/c22-19(14-4-2-1-3-5-14)20-15-6-10-17(11-7-15)25-18-12-8-16(9-13-18)21(23)24/h1-13H,(H,20,22) |
InChI-Schlüssel |
DAYUPTHMSVBMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.